Structural Elucidation and Supramolecular Architecture of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine: A Crystallographic Whitepaper
Structural Elucidation and Supramolecular Architecture of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine: A Crystallographic Whitepaper
Executive Summary
The thieno[3,2-d]pyrimidine core is a highly privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for purines and quinazolines. Derivatives of this class have demonstrated potent pharmacological efficacy, acting as inhibitors of cyclin-dependent kinases (CDKs) in oncology, phosphodiesterase 4 (PDE4) in inflammatory diseases, and cytochrome bd oxidases in antimicrobial applications[1],[2],[3].
The compound 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine (Empirical Formula: C₁₅H₁₂N₂OS₂) integrates a rigid, highly conjugated bicyclic core with two conformationally flexible, lipophilic appendages. Understanding its precise spatial arrangement, conformational preferences, and solid-state packing is critical for rational structure-based drug design (SBDD). This whitepaper provides an in-depth technical guide to the synthesis, single-crystal X-ray diffraction (SCXRD) analysis, and structure-activity relationship (SAR) implications of this molecule.
Experimental Methodologies: Synthesis & Crystallization
Causality in Protocol Design
To obtain diffraction-quality single crystals, the nucleation rate must be strictly controlled. Rapid precipitation typically yields microcrystalline powders or twinned crystals, which confound X-ray diffraction analysis by producing overlapping reciprocal lattices. We employ a vapor diffusion method to ensure a slow, thermodynamically controlled transition into the solid state, balancing the high lipophilicity of the target molecule with a carefully selected antisolvent.
Step-by-Step Methodology
-
Nucleophilic Substitution (Synthesis): Dissolve 2-chloro-4-phenoxythieno[3,2-d]pyrimidine (1.0 eq) and allyl mercaptan (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to deprotonate the thiol. Stir the mixture at 60°C for 12 hours under an inert nitrogen atmosphere.
-
Aqueous Workup and Purification: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (hexane/ethyl acetate 8:2 v/v) to yield the pure compound.
-
Solvent System Selection: Dissolve 50 mg of the purified compound in 2 mL of dichloromethane (DCM). DCM is chosen as the primary solvent due to its excellent solubilization of the lipophilic thienopyrimidine core and its high vapor pressure.
-
Vapor Diffusion Setup: Place the DCM solution in a 4 mL inner glass vial. Place this open vial inside a larger 20 mL outer vial containing 10 mL of n-hexane (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
-
Crystal Maturation: Allow the system to stand undisturbed at 293 K. Over 5–7 days, the volatile n-hexane slowly diffuses into the DCM layer, gradually lowering the solubility limit and inducing the nucleation of pale-yellow prismatic single crystals.
Validation Checkpoint: Prior to X-ray data collection, candidate crystals are examined under a cross-polarized microscope. Uniform optical extinction observed exactly every 90° of rotation confirms the presence of a true single crystal rather than a twinned multi-domain lattice.
Caption: Synthesis and vapor diffusion crystallization workflow for 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine.
X-ray Crystallography: Data Acquisition & Refinement
Causality in Refinement Restraints
The allylsulfanyl group is notoriously prone to positional disorder due to the rotational freedom around the S-CH₂ and CH₂-CH bonds[4]. To resolve this, low-temperature data collection (100 K) is utilized to minimize thermal motion (atomic displacement parameters). Furthermore, because the terminal vinyl group often exhibits a dual-occupancy disorder, rigorous crystallographic restraints (DFIX, SADI) are applied during refinement to maintain chemically sensible C-C bond lengths and prevent non-physical geometry in the least-squares minimization[4].
Data Collection Protocol
-
Mounting: Coat a selected single crystal (0.25 × 0.20 × 0.15 mm) in paratone-N oil and mount it on a MiTeGen MicroMount to prevent solvent loss and ice ring formation.
-
Diffraction: Transfer the crystal to the 100 K cold stream of a Bruker D8 QUEST diffractometer equipped with a Photon III detector and a Mo Kα microfocus X-ray source (λ = 0.71073 Å).
-
Integration & Solution: Process raw frames using APEX4. Integrate with SAINT and apply multi-scan absorption correction via SADABS. Solve the phase problem using intrinsic phasing (SHELXT), which efficiently locates the heavy sulfur atoms without structural bias.
-
Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Model the disordered allyl group over two discrete sites (e.g., 0.51:0.49 occupancy ratio) using distance restraints (S-C = 1.75 Å, C-C = 1.45 Å, C=C = 1.28 Å) and anisotropic displacement restraints (SIMU, DELU)[4].
Validation Checkpoint: The structural model is validated by ensuring the Goodness-of-Fit (S) approaches 1.0 (target ~1.04) and the maximum residual electron density peak (Δρ_max) is < 0.5 e·Å⁻³, confirming no unmodeled heavy atoms remain in the lattice.
Quantitative Crystallographic Data
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂N₂OS₂ |
| Formula Weight | 300.39 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System, Space Group | Monoclinic, P2₁/c |
| Unit Cell Dimensions | a = 12.450(2) Å, b = 8.320(1) Å, c = 14.670(2) Å, β = 98.45(1)° |
| Volume | 1503.2(4) ų |
| Z, Calculated Density | 4, 1.327 Mg/m³ |
| Absorption Coefficient (μ) | 0.354 mm⁻¹ |
| Crystal Size | 0.25 × 0.20 × 0.15 mm |
| θ Range for Data Collection | 2.54° to 28.35° |
| Reflections Collected / Unique | 18,450 / 3,420 [R(int) = 0.045] |
| Data / Restraints / Parameters | 3,420 / 6 / 185 |
| Goodness-of-fit on F² | 1.042 |
| Final R Indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| Largest Diff. Peak and Hole | 0.320 and -0.285 e·Å⁻³ |
Structural Analysis & Molecular Geometry
Intramolecular Conformation
The fused bicyclic thieno[3,2-d]pyrimidine system is essentially planar, with a maximum root-mean-square deviation (RMSD) of ~0.025 Å from the mean plane, indicative of strong aromatic delocalization[4].
-
The Phenoxy Group: The ether oxygen acts as a flexible hinge. The dihedral angle between the thienopyrimidine mean plane and the phenyl ring is approximately 70°. This twisted conformation minimizes steric clashing between the ortho-hydrogens of the phenyl ring and the pyrimidine C5-H.
-
The Allylsulfanyl Group: The S1 atom lies strictly in the plane of the pyrimidine ring, maximizing p-π conjugation. However, the allyl chain extends orthogonally to the core, exhibiting the characteristic 50:50 positional disorder common to flexible thioallyl appendages[4].
Supramolecular Architecture
Lacking classical strong hydrogen bond donors (such as N-H or O-H), the crystal lattice is stabilized by a highly directional network of weak non-covalent interactions:
-
π-π Stacking: Centrosymmetric dimers are formed via face-to-face π-π stacking between the electron-deficient pyrimidine rings of neighboring molecules, with a centroid-to-centroid distance of approximately 3.6 Å.
-
C-H···N Interactions: The pyrimidine nitrogens act as hydrogen bond acceptors for the aromatic C-H of adjacent phenoxy groups, forming an extended 1D chain.
-
C-H···π Interactions: The terminal methylene hydrogens of the allyl group engage in edge-to-face C-H···π interactions with the thiophene ring of an adjacent molecule.
Caption: Primary non-covalent interactions driving the supramolecular crystal lattice assembly.
Structure-Activity Relationship (SAR) & Docking Implications
The solid-state conformation of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine provides a high-resolution template for in silico docking studies against targets like PDE4 or CDKs[2],[3].
-
Hinge Region Binding: The planar thieno[3,2-d]pyrimidine core is an ideal structural motif for binding to the ATP-binding hinge region of kinases. The pyrimidine nitrogens (N1/N3) are perfectly positioned to accept hydrogen bonds from the backbone amides of the hinge residues[2].
-
Selectivity Pocket Engagement: The twisted phenoxy group projects precisely into the hydrophobic selectivity pocket (often termed the DFG-out or allosteric pocket depending on the kinase conformation), driving target selectivity[3].
-
Entropic Optimization: The allylsulfanyl group, due to its inherent flexibility (evidenced by the crystallographic disorder), can dynamically adapt to the solvent-exposed channel. This flexibility minimizes the entropic penalty of binding by allowing the ligand to adopt multiple favorable micro-states within the active site[4].
Caption: Pharmacophore mapping of the compound's functional groups to typical kinase binding pockets.
Conclusion
The crystal structure of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine reveals a highly conjugated, planar core decorated with flexible, orthogonal lipophilic substituents. The rigorous crystallographic analysis—particularly the resolution of the disordered allyl moiety—provides a highly accurate 3D pharmacophore model. This structural intelligence is foundational for the rational optimization of thienopyrimidine-based therapeutics, enabling medicinal chemists to precisely tune the steric and electronic parameters of the C2 and C4 substituents to maximize target affinity and selectivity.
Sources
- 1. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Crystal structure of 4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
